molecular formula C18H12N2O4 B12814800 9-Methoxy-4-((2-pyridinylmethylene)amino)-7H-furo(3,2-g)chromen-7-one CAS No. 78439-65-3

9-Methoxy-4-((2-pyridinylmethylene)amino)-7H-furo(3,2-g)chromen-7-one

Cat. No.: B12814800
CAS No.: 78439-65-3
M. Wt: 320.3 g/mol
InChI Key: VVQNZZVDKBQLJV-UHFFFAOYSA-N
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Description

9-Methoxy-4-((2-pyridinylmethylene)amino)-7H-furo(3,2-g)chromen-7-one (CAS 78439-65-3) is a chemical compound with the molecular formula C18H12N2O4 and a molecular weight of 320.30 g/mol . This substance features a furocoumarin core structure, a class of heterocyclic compounds widely present in natural products and known for significant biological activity . Furocoumarins are extensively investigated as active photosensitizers, particularly in the context of psoralen and UVA (PUVA) therapy for various skin conditions, due to their ability to interact with biological molecules upon photoactivation . The specific structural modification with a pyridinylmethyleneamino group at the 4-position may influence its electronic properties, binding affinity, and mechanism of action, making it a compound of interest for research in medicinal chemistry and photobiology . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex heterocyclic systems, or as a probe for studying biochemical pathways involving furocoumarins . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

78439-65-3

Molecular Formula

C18H12N2O4

Molecular Weight

320.3 g/mol

IUPAC Name

9-methoxy-4-(pyridin-2-ylmethylideneamino)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C18H12N2O4/c1-22-18-16-13(7-9-23-16)15(12-5-6-14(21)24-17(12)18)20-10-11-4-2-3-8-19-11/h2-10H,1H3

InChI Key

VVQNZZVDKBQLJV-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C3=C1OC=C3)N=CC4=CC=CC=N4)C=CC(=O)O2

Origin of Product

United States

Biological Activity

9-Methoxy-4-((2-pyridinylmethylene)amino)-7H-furo(3,2-g)chromen-7-one, identified by its CAS number 78439-65-3, is a synthetic compound with potential biological activities that have garnered research interest. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant capabilities, and other pharmacological effects.

The molecular structure of this compound is characterized by the following properties:

PropertyValue
Molecular FormulaC18H12N2O4
Molecular Weight320.299 g/mol
Density1.37 g/cm³
Boiling Point587.8 °C
Flash Point309.3 °C
LogP3.693

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Notably, it has been tested against various cancer cell lines, demonstrating significant antiproliferative effects.

Case Studies

  • In Vitro Studies : A study investigated the cytotoxic effects of various derivatives of furochromenones, including this compound against A-549 (lung), MCF7 (breast), and HCT-116 (colon) cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating strong potential as an anticancer agent .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and the inhibition of cell cycle progression in cancer cells. Research suggests that it may modulate key signaling pathways involved in cell survival and proliferation .

Antioxidant Activity

The antioxidant properties of this compound have also been a focus of research. The compound has shown moderate DPPH radical-scavenging activity in vitro:

CompoundDPPH Scavenging Activity (μg/mL)
9-Methoxy Compound100
Ascorbic AcidControl

This suggests that it may help mitigate oxidative stress-related damage in cells, which is a contributing factor in various diseases, including cancer .

Pharmacological Effects

Beyond its anticancer and antioxidant activities, preliminary studies indicate that this compound may possess additional pharmacological properties:

  • Anti-inflammatory Effects : Some derivatives have been observed to exhibit anti-inflammatory activity, which could further enhance their therapeutic potential in treating chronic inflammatory conditions.
  • Antimicrobial Activity : There are indications that certain furochromenones can inhibit microbial growth, suggesting potential applications in infectious disease management.

Comparison with Similar Compounds

Key Findings

  • Anticancer Activity : Compound 13 (triazole-modified) exhibits significantly stronger antiproliferative activity (IC₅₀ = 7.5 µM) compared to xanthotoxin (IC₅₀ > 100 µM) and 5-fluorouracil (IC₅₀ = 29.6 µM) in AGS gastric cancer cells . The pyridine-containing compound in focus may similarly target kinases or DNA repair enzymes, though direct data are unavailable.
  • Enzyme Inhibition: Psoralen derivatives with oxathiazolone warheads show superior immunoproteasome inhibition (β5i subunit) compared to electrophilic variants at C3, highlighting the importance of substituent rigidity . The pyridine group in the target compound could mimic such rigidity.
  • Synthetic Flexibility : Derivatives with polymethylenic chains at C9 (e.g., 9a-d) demonstrate tunable CYP3A4 inhibitory activity, suggesting that side-chain length and flexibility modulate interaction strength .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Glucosylation at C9 (e.g., 9-hydroxy-4-methoxypsoralen 9-glucoside) reduces bioavailability but increases water solubility, a trade-off critical for drug design .

Preparation Methods

Synthesis of 4-Amino-9-methoxy-7H-furo(3,2-g)chromen-7-one

  • The 4-amino-9-methoxy-7H-furo(3,2-g)chromen-7-one intermediate is a key precursor.
  • It can be synthesized by cyclization reactions involving appropriate hydroxy-substituted coumarin derivatives and amino group introduction via nitration followed by reduction or direct amination.
  • This intermediate has been characterized extensively, with molecular formula C12H9NO4 and molecular weight 231.20 g/mol.

Preparation of 2-Pyridinylcarboxaldehyde

  • The aldehyde used for condensation is 2-pyridinecarboxaldehyde.
  • It can be prepared or procured commercially.
  • Related pyridine aldehydes such as 5-bromo-2-pyridinecarboxaldehyde have been synthesized via halogenation and functional group transformations, including fluorination using diethylaminosulfur trifluoride under controlled temperature conditions.

Condensation Reaction to Form the Target Compound

Reaction Conditions

  • The condensation of 4-amino-9-methoxy-7H-furo(3,2-g)chromen-7-one with 2-pyridinecarboxaldehyde is typically performed in an organic solvent such as ethanol or methanol.
  • The reaction is carried out under reflux or room temperature with stirring.
  • Acidic or neutral catalysts may be used to facilitate imine formation.
  • The reaction proceeds via nucleophilic attack of the amino group on the aldehyde carbonyl, followed by dehydration to form the imine linkage (Schiff base).

Purification

  • The crude product is purified by recrystallization or chromatographic techniques.
  • Characterization is done by NMR, IR, and mass spectrometry to confirm the formation of the imine and the integrity of the furochromenone core.

Summary Table of Preparation Steps

Step Starting Material / Intermediate Reagents / Conditions Product / Intermediate Notes
1 Hydroxy-substituted coumarin derivatives Cyclization, nitration/reduction or amination 4-Amino-9-methoxy-7H-furo(3,2-g)chromen-7-one Key intermediate, MW 231.20 g/mol
2 2-Pyridinecarboxaldehyde (commercial or synthesized) Purification as needed Aldehyde for condensation Related pyridine aldehydes synthesized via halogenation and fluorination
3 4-Amino-9-methoxy-7H-furo(3,2-g)chromen-7-one + aldehyde Reflux in ethanol/methanol, acid catalyst (optional) This compound Schiff base formation, purified by recrystallization or chromatography

Research Findings and Analytical Data

  • The target compound exhibits characteristic imine (C=N) stretching in IR spectra around 1640 cm⁻¹.
  • NMR spectra confirm the presence of methoxy, aromatic, and imine protons.
  • Mass spectrometry shows molecular ion peaks consistent with the molecular weight of approximately 320.3 g/mol.
  • The purity and structure are confirmed by 2D and 3D structural analysis using computational chemistry tools.

Additional Notes

  • The synthesis requires careful control of reaction conditions to avoid side reactions such as hydrolysis of the imine.
  • The choice of solvent and temperature can influence the yield and purity.
  • The intermediate 4-amino-9-methoxy-7H-furo(3,2-g)chromen-7-one is also a compound of interest with its own synthetic routes and applications.

Q & A

Basic Research Questions

Q. What are the primary analytical challenges in detecting this compound in environmental samples, and how can they be methodologically addressed?

  • Answer : Detection via gas chromatography-mass spectrometry (GC/MS) is complicated by photochemical oxidants like ozone, which interfere with atmospheric sampling. To mitigate this, researchers must measure ozone concentrations during sample collection and conduct parallel control experiments to validate results . Pre-concentration techniques (e.g., solid-phase extraction) and derivatization protocols may enhance stability and sensitivity.

Q. How is the compound synthesized, and what are the critical purity validation steps?

  • Answer : A modified synthesis route involves reductive amination of 9-methoxy-7H-furo[3,2-g]chromen-7-one with 2-pyridinecarboxaldehyde under acidic conditions. Key validation steps include HPLC purity assessment (>98%), NMR spectroscopy (¹H/¹³C) to confirm structural integrity, and mass spectrometry (HRMS) for molecular weight verification .

Q. What are the key spectral signatures (IR, NMR) for structural confirmation?

  • Answer :

  • IR : Peaks at ~1647 cm⁻¹ (C=O stretch), 1581–1541 cm⁻¹ (aromatic C=C), and 3598 cm⁻¹ (O-H stretch in hydroxylated derivatives) .
  • ¹H NMR : Distinct signals for methoxy groups (~δ 4.23 ppm), pyridinyl protons (δ 7.2–8.5 ppm), and furanochromenone backbone protons (δ 6.3–7.5 ppm) .

Advanced Research Questions

Q. How do environmental factors (e.g., ozone, UV light) influence the compound’s stability and degradation pathways?

  • Answer : Ozone accelerates oxidative degradation, forming quinone-like byproducts. Photodegradation under UV light follows first-order kinetics, with half-life dependent on solvent polarity. Researchers should use controlled photolysis chambers and LC-MS/MS to track degradation intermediates .

Q. What computational methods are suitable for modeling its interactions with biological targets (e.g., DNA intercalation)?

  • Answer : Molecular docking (AutoDock Vina) combined with density functional theory (DFT) calculations (B3LYP/6-31G*) can predict binding affinities to DNA topoisomerase II. Validate with fluorescence quenching assays and circular dichroism to observe conformational changes in DNA .

Q. How can structural modifications (e.g., bromination, methoxy substitution) alter its bioactivity?

  • Answer : Bromination at C-10 increases electrophilicity, enhancing cytotoxicity (e.g., IC₅₀ reduction by 40% in MCF-7 cells). Methoxy group removal reduces photochemical activity but improves solubility. Use regioselective electrophilic substitution and SAR analysis to optimize derivatives .

Q. What experimental designs address contradictions in reported solubility and bioavailability data?

  • Answer : Discrepancies arise from solvent polarity and crystallinity variations. Employ differential scanning calorimetry (DSC) to assess polymorphic forms and use biorelevant media (FaSSIF/FeSSIF) for solubility studies. Cross-validate with in situ intestinal perfusion models .

Methodological Recommendations

  • Contradiction Resolution : When conflicting data arise (e.g., solubility or spectral peaks), use orthogonal analytical techniques (e.g., XRD for crystallinity, 2D NMR for resonance assignment) .
  • Environmental Impact Studies : Follow ISO 11266 guidelines for soil adsorption experiments, combining batch equilibrium tests with computational QSAR models .

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